molecular formula C23H28IN3O2 B12844325 (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide

(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B12844325
M. Wt: 505.4 g/mol
InChI Key: GIECQFCRSFHUBO-VQTJNVASSA-N
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Description

(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structural features, including an amino group, a dimethylbutanoyl moiety, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group. The iodophenyl and dimethylbutanoyl groups are then attached through specific coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-phenylpyrrolidine-2-carboxamide
  • (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-chlorophenyl)-N-phenylpyrrolidine-2-carboxamide

Uniqueness

The presence of the iodophenyl group in (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28IN3O2

Molecular Weight

505.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H28IN3O2/c1-23(2,3)20(25)22(29)26-15-7-10-19(26)21(28)27(17-8-5-4-6-9-17)18-13-11-16(24)12-14-18/h4-6,8-9,11-14,19-20H,7,10,15,25H2,1-3H3/t19-,20+/m0/s1

InChI Key

GIECQFCRSFHUBO-VQTJNVASSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N

Origin of Product

United States

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